molecular formula C13H9BFNO2 B8805426 2'-Cyano-2-fluorobiphenyl-3-ylboronic acid CAS No. 425378-90-1

2'-Cyano-2-fluorobiphenyl-3-ylboronic acid

Cat. No.: B8805426
CAS No.: 425378-90-1
M. Wt: 241.03 g/mol
InChI Key: PODKTOWRSBFDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Cyano-2-fluorobiphenyl-3-ylboronic acid is a useful research compound. Its molecular formula is C13H9BFNO2 and its molecular weight is 241.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

425378-90-1

Molecular Formula

C13H9BFNO2

Molecular Weight

241.03 g/mol

IUPAC Name

[3-(2-cyanophenyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C13H9BFNO2/c15-13-11(6-3-7-12(13)14(17)18)10-5-2-1-4-9(10)8-16/h1-7,17-18H

InChI Key

PODKTOWRSBFDPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C2=CC=CC=C2C#N)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of n-butyllithium (11.7 ml of a 2.5 M solution in hexanes, 29.1 mmol) in THF (100 ml) was treated with 2,2,6,6-tetramethylpiperidine (5.16 ml) and stirring at −78° C. was continued for 15 min. The reaction was then treated with a cooled (0° C.) solution of 2′-fluorobiphenyl-2-carbonitrile (5.50 g) in THF (15 ml) added dropwise over 10 min. This mixture was stirred at −78° C. for 2 h and then treated with trimethyl borate (6.30 ml) added dropwise over 5 min. The reaction was stirred at −78° C. for 10 min then allowed to warm to ambient temperature. 2 N Hydrochloric acid (5 ml) was added and the mixture evaporated to dryness. The residue was stirred with 2 N hydrochloric acid (95 ml) for 30 min and then extracted with diethyl ether (2×100 ml). The organics were combined, extracted with 2 N sodium hydroxide (100 ml) and the organics discarded. The aqueous was cooled to 0° C. and made just acidic (pH 6) with 36% hydrochloric acid. After stirring at 0° C. for 1 h the resulting solid was collected by filtration and dried. Crystallisation from diethyl ether/isohexane afforded 4.50 g (67%) of the title compound as a yellow solid: 1H NMR (360 MHz, CDCl3) δ 5.23 (1H, s), 5.25 (1H, s), 7.33 (1H, m), 7.42-7.56 (3H, m), 7.65 (1H, m), 7.77 (1H, m), 7.93 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.16 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.